3-methyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound that features a benzamide core substituted with a pyridinyl and benzoxazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzoxazole ring, followed by the introduction of the pyridinyl group. The final step involves the formation of the benzamide linkage. Reaction conditions often include the use of catalysts, solvents like dichloromethane or ethanol, and temperature control to optimize yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Purification methods like recrystallization and chromatography are crucial to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to simplify the molecule or alter its electronic properties.
Substitution: Common in modifying the benzamide or pyridinyl groups.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups like halogens or alkyl chains .
Scientific Research Applications
3-methyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-methyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific targets involved .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- 2-((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methylthio)-1H-benzimidazole
Uniqueness
Compared to similar compounds, 3-methyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its benzoxazole ring, in particular, may offer distinct advantages in terms of stability and reactivity .
Properties
Molecular Formula |
C20H15N3O2 |
---|---|
Molecular Weight |
329.4g/mol |
IUPAC Name |
3-methyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide |
InChI |
InChI=1S/C20H15N3O2/c1-13-4-2-5-14(10-13)19(24)22-16-7-8-18-17(11-16)23-20(25-18)15-6-3-9-21-12-15/h2-12H,1H3,(H,22,24) |
InChI Key |
UUITWLDYQXQBOA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.